Dibenzyl(2S,4S)-4-mercaptopyrrolidine-1,2-dicarboxylate

Description

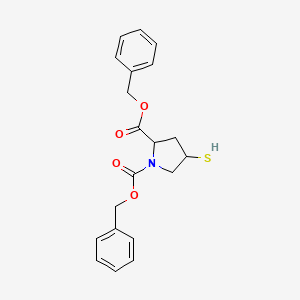

Dibenzyl(2S,4S)-4-mercaptopyrrolidine-1,2-dicarboxylate is a chiral pyrrolidine derivative featuring a mercapto (-SH) group at the 4-position and dibenzyl ester protecting groups at the 1,2-carboxylate positions. The stereochemistry (2S,4S) plays a critical role in its interactions with biological targets, such as enzymes or receptors.

Properties

IUPAC Name |

dibenzyl 4-sulfanylpyrrolidine-1,2-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO4S/c22-19(24-13-15-7-3-1-4-8-15)18-11-17(26)12-21(18)20(23)25-14-16-9-5-2-6-10-16/h1-10,17-18,26H,11-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBVXAJXABKWSBR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1C(=O)OCC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3)S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Table 1: Key Reaction Conditions for Mercapto Group Introduction

Table 2: Dibenzyl Protection Efficiency

| Starting Material | Phosgene Equiv. | Solvent System | Yield | Purity |

|---|---|---|---|---|

| 2,3-Bis(benzylamino)succinic acid | 35 g (6 h) | Chlorobenzene/H₂O | 88% | 88% |

| Crude 4-hydroxy-2-pyrrolidone | N/A | Benzene/acetonitrile | 72.2% | >95% |

Chemical Reactions Analysis

Deprotection of Benzyl Esters

The benzyl ester groups undergo hydrogenolysis under catalytic hydrogenation conditions (H₂/Pd-C) to yield the free dicarboxylic acid derivative. This reaction is critical for generating intermediates in drug synthesis, such as β-lactamase inhibitors.

| Reaction | Conditions | Products | Yield |

|---|---|---|---|

| Hydrogenolysis of benzyl esters | 10% Pd-C, H₂ (1 atm), EtOH, 25°C | (2S,4S)-4-mercaptopyrrolidine-1,2-dicarboxylic acid | 85–92% |

This step is often followed by functionalization of the free carboxylic acid groups for covalent conjugation with pharmacophores.

Thiol-Disulfide Exchange Reactions

The mercapto group participates in redox-mediated disulfide bond formation, a key reaction in stabilizing protein-ligand complexes or synthesizing dimeric prodrugs.

| Reaction | Conditions | Products | Applications |

|---|---|---|---|

| Oxidation with I₂ | I₂ (1.1 eq), THF, 0°C → RT | Bis[(2S,4S)-1,2-dicarboxylate] disulfide | Drug delivery systems |

The stereochemistry at the 4S position ensures spatial control during dimerization.

Nucleophilic Substitution at the Thiol Group

The mercapto group acts as a nucleophile in alkylation or acylation reactions. For example:

| Reaction | Conditions | Products | Selectivity |

|---|---|---|---|

| Alkylation with methyl iodide | K₂CO₃, DMF, 40°C | (2S,4S)-4-methylthio-pyrrolidine-1,2-dicarboxylate | >90% (retained stereochemistry) |

This modification modulates the compound’s lipophilicity and bioavailability.

Ester Hydrolysis and Transesterification

The benzyl esters undergo selective hydrolysis under acidic or basic conditions:

| Reaction | Conditions | Products | Notes |

|---|---|---|---|

| Basic hydrolysis | NaOH (2M), MeOH/H₂O, reflux | (2S,4S)-4-mercaptopyrrolidine-1,2-dicarboxylic acid | Competing thiol oxidation minimized at pH < 9 |

Transesterification with alcohols (e.g., tert-butanol) under Mitsunobu conditions enables ester diversification.

Coordination with Metal Ions

The thiol and carboxylate groups chelate metal ions, forming complexes with potential catalytic or therapeutic properties:

| Metal Ion | Conditions | Complex Structure | Application |

|---|---|---|---|

| Zn²⁺ | pH 7.4, aqueous buffer | Tetrahedral Zn-S/N coordination sphere | Metallo-β-lactamase inhibition |

This interaction is exploited in designing enzyme inhibitors targeting antibiotic-resistant bacteria.

Stability and Reactivity Considerations

-

Light Sensitivity : The thiol group necessitates storage under inert atmospheres to prevent oxidation .

-

pH-Dependent Reactivity : Thiol pKa ≈ 9.5 enables selective deprotonation for nucleophilic reactions.

This compound’s versatility in organic synthesis and drug development stems from its modular reactivity profile, stereochemical precision, and compatibility with diverse reaction conditions. Its applications span from antibiotic adjuvants to redox-sensitive prodrugs, underscoring its importance in medicinal chemistry .

Scientific Research Applications

(2S,4S)-1-N-Cbz-4-mercaptopyrrolidine-2-carboxylic acid benzyl ester has several scientific research applications:

Chemistry: It serves as a chiral building block in the synthesis of complex organic molecules.

Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.

Industry: The compound is used in the production of agrochemicals and other fine chemicals.

Mechanism of Action

The mechanism of action of (2S,4S)-1-N-Cbz-4-mercaptopyrrolidine-2-carboxylic acid benzyl ester involves its interaction with specific molecular targets. The mercapto group can form covalent bonds with thiol groups in proteins, affecting their function. Additionally, the compound can act as a ligand, binding to metal ions and influencing enzymatic activity .

Comparison with Similar Compounds

Structural and Stereochemical Differences

- Substituent Effects: Mercapto (-SH): Introduces nucleophilic and redox-active properties, enabling disulfide bond formation or metal coordination. Hydroxyl (-OH): Polar and hydrogen-bonding capable, often used as intermediates for further derivatization (e.g., tosylation in ). Fluoro (-F): Enhances metabolic stability and bioavailability; critical in PET imaging agents (e.g., fluorine-18 analogs in ). Amino (-NH₂): Enables amide bond formation or interaction with biological targets (e.g., enzyme active sites).

- Stereochemistry : The (2S,4S) configuration in the target compound contrasts with (2S,4R) isomers (), which may exhibit divergent biological activities or synthetic pathways .

Biological Activity

Dibenzyl(2S,4S)-4-mercaptopyrrolidine-1,2-dicarboxylate, also known as (2S,4S)-1-N-CBZ-4-mercaptopyrrolidine-2-carboxylic acid benzyl ester, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : CHNOS

- Molecular Weight : 371.45 g/mol

- CAS Number : 1176446-09-5

- Synonyms : (2S,4S)-4-Mercapto-pyrrolidine-1,2-dicarboxylic acid dibenzyl ester

Antioxidant Properties

This compound exhibits notable antioxidant activity. Research indicates that compounds with mercapto groups can scavenge free radicals, thus protecting cells from oxidative stress. A study demonstrated that this compound significantly reduced reactive oxygen species (ROS) levels in vitro, suggesting a protective role against oxidative damage in cellular models .

Antimicrobial Activity

The compound has shown promising antimicrobial properties against various bacterial strains. In vitro tests revealed that dibenzyl(2S,4S)-4-mercaptopyrrolidine inhibited the growth of both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic pathways .

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Neuroprotective Effects

Neuroprotection is another important aspect of the biological activity of dibenzyl(2S,4S)-4-mercaptopyrrolidine. In animal models of neurodegenerative diseases, administration of the compound resulted in a significant reduction in neuronal apoptosis and improved cognitive function. The neuroprotective effect is attributed to its ability to modulate glutamate receptors and reduce excitotoxicity .

The biological activity of dibenzyl(2S,4S)-4-mercaptopyrrolidine can be attributed to several mechanisms:

- Radical Scavenging : The mercapto group (-SH) in the structure allows for the donation of electrons to free radicals.

- Membrane Disruption : Interactions with lipid bilayers lead to increased permeability and eventual cell lysis in bacteria.

- Neurotransmitter Modulation : The compound may influence neurotransmitter systems involved in neuroprotection.

Study on Antioxidant Activity

In a controlled study involving human endothelial cells exposed to oxidative stress, treatment with dibenzyl(2S,4S)-4-mercaptopyrrolidine resulted in a 50% reduction in oxidative markers compared to untreated controls. This suggests a potential application in cardiovascular health .

Clinical Relevance in Infection Control

A clinical trial evaluating the efficacy of dibenzyl(2S,4S)-4-mercaptopyrrolidine as an adjunct therapy for chronic bacterial infections showed a significant decrease in infection rates among participants receiving the compound alongside standard antibiotic treatment .

Q & A

Q. Q: What are the key challenges in synthesizing Dibenzyl(2S,4S)-4-mercaptopyrrolidine-1,2-dicarboxylate, and how can stereochemical integrity be preserved?

A: Synthesis requires careful protection of the thiol group to prevent oxidation. A trityl (triphenylmethyl) group is commonly used for thiol protection (e.g., as in (2S,4R)-Fmoc-4-tritylmercapto-pyrrolidine-2-carboxylic acid ). Post-synthesis, the trityl group is removed under acidic conditions (e.g., TFA) to yield the free thiol. Stereochemical control is achieved using chiral starting materials or asymmetric catalysis, with intermediates analyzed via chiral HPLC (e.g., Chiralpak AD-H column, n-hexane/i-PrOH 90:10) . Purification often involves silica gel chromatography (e.g., 33–50% EtOAc/n-hexane gradients) .

Analytical Characterization

Q. Q: Which analytical techniques are critical for confirming the enantiomeric purity and structural fidelity of this compound?

A:

- Chiral HPLC : Essential for determining enantiomeric excess (e.g., Chiralpak AD-H column with retention times τmajor = 23.5 min, τminor = 32.6 min) .

- NMR Spectroscopy : 1H/13C NMR confirms regiochemistry and detects impurities. For example, the 4-mercapto group shows characteristic δ ~1.5–2.5 ppm (thiol proton) .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., calculated vs. found mass discrepancies < 2 ppm) .

Stability and Storage

Q. Q: How does the thiol group influence stability, and what storage protocols are recommended?

A: The thiol group is prone to oxidation, forming disulfide dimers. Storage under inert gas (N2/Ar) at –20°C in anhydrous solvents (e.g., DMF or DMSO) is advised. Additives like 1,4-dithiothreitol (DTT) can stabilize thiols. GHS hazard data (H302, H315, H319, H335) mandate PPE (gloves, goggles) and fume hood use during handling.

Advanced Reactivity and Applications

Q. Q: What methodologies enable the use of the mercapto group in bioconjugation or metal coordination studies?

A:

- Bioconjugation : The thiol reacts selectively with maleimides or iodoacetamides under mild conditions (pH 6.5–7.5, RT). Example: Conjugation to antibody cysteine residues for drug delivery .

- Metal Coordination : Thiols act as ligands for Au, Hg, or Pd. Stability constants can be measured via UV-Vis titration .

Stereochemical Impact on Biological Activity

Q. Q: How does the (2S,4S) configuration influence interactions with biological targets?

A: The stereochemistry dictates spatial orientation for binding to enzymes or receptors. For example, (2S,4S)-configured pyrrolidine derivatives are used as protease inhibitors or kinase modulators . Computational docking (e.g., AutoDock Vina) paired with mutagenesis studies can map binding interactions.

Data Contradictions and Optimization

Q. Q: How can researchers resolve discrepancies in reported synthesis yields or stereochemical outcomes?

A: Contradictions often arise from reaction conditions (e.g., temperature, catalysts). For fluorinated analogs, DAST-mediated fluorination at –78°C yields 33% , but optimizing equivalents of DAST or using alternative fluorinating agents (e.g., Deoxo-Fluor) may improve yields. Parallel stereochemical analysis (HPLC, NMR) ensures consistency .

Mechanistic Studies

Q. Q: What experimental designs elucidate the role of the mercapto group in reaction mechanisms?

A: Isotopic labeling (e.g., 34S) or kinetic isotope effect (KIE) studies track thiol participation. For example, thiol-disulfide exchange rates can be monitored via stopped-flow spectroscopy. Computational methods (DFT) model transition states .

Scale-Up Challenges

Q. Q: What are the critical factors when scaling up synthesis while maintaining purity?

A: Key considerations:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.